![molecular formula C19H15N3 B14738695 1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile CAS No. 5467-86-7](/img/structure/B14738695.png)
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile typically involves the condensation reaction between an aromatic aldehyde and an amine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. For instance, the reaction between 2-hydroxy-1-naphthaldehyde and 3-trifluoromethylaniline can yield a similar Schiff base .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of solvents and catalysts is also carefully managed to minimize environmental impact and ensure safety.
化学反应分析
Types of Reactions
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
(E)-2-((phenylimino)methyl)phenol: Another Schiff base with similar structural features but different functional groups.
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: A Schiff base used in the detection and adsorption of aluminum ions.
Uniqueness
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile is unique due to its specific structural configuration and the presence of the dihydropyridine and carbonitrile groups
属性
CAS 编号 |
5467-86-7 |
|---|---|
分子式 |
C19H15N3 |
分子量 |
285.3 g/mol |
IUPAC 名称 |
1-(C,N-diphenylcarbonimidoyl)-2H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H15N3/c20-15-18-13-7-8-14-22(18)19(16-9-3-1-4-10-16)21-17-11-5-2-6-12-17/h1-14,18H |
InChI 键 |
FWCAZHXBGVHHGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N3C=CC=CC3C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




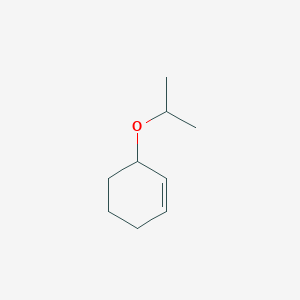

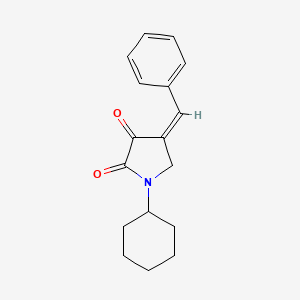
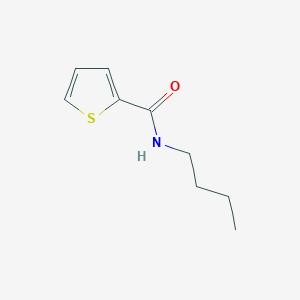
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
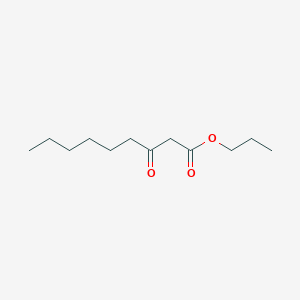

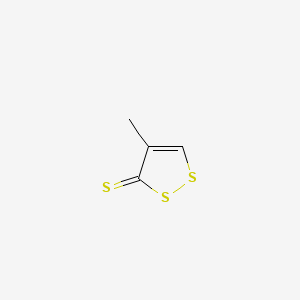
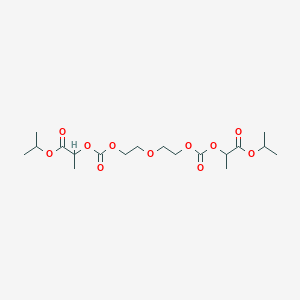
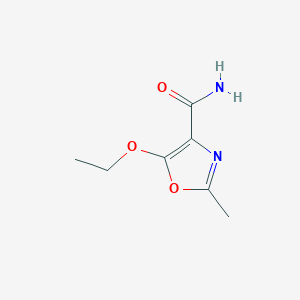
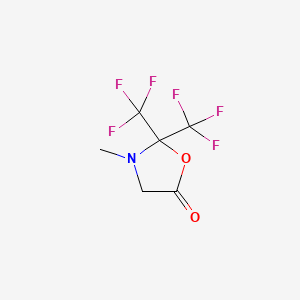
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
